

Spectroscopic Analysis of 4-Amino-5-methylisophthalonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2-methylisophthalonitrile

Cat. No.: B8614376

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-5-methylisophthalonitrile (CAS No. 98589-70-9). It is important to note that while the initial query specified **4-Amino-2-methylisophthalonitrile**, publicly available spectroscopic data corresponds to the constitutional isomer, 4-Amino-5-methylisophthalonitrile. This document will focus on the available data for the latter. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for 4-Amino-5-methylisophthalonitrile is summarized in the tables below for clear and easy reference.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.87	Doublet (d)	Aromatic CH
7.56	Doublet (d)	Aromatic CH
6.75	Singlet (s)	NH ₂
2.10	Singlet (s)	CH ₃
Solvent: DMSO-d ₆ [1]		

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm	Assignment
~150	Aromatic C-NH ₂
~138	Aromatic C-CH ₃
~135, ~120	Aromatic CH
~118	Aromatic C-CN
~117	Nitrile CN
~18	Methyl CH ₃

Note: These are predicted values and may differ from experimental results.[\[1\]](#)

Table 3: IR Spectroscopic Data (Expected Absorptions)

Wavenumber (cm ⁻¹)	Functional Group Vibration
3500-3300	N-H stretch (Amino)
3100-3000	C-H stretch (Aromatic)
2975-2865	C-H stretch (Methyl)
~2230	C≡N stretch (Nitrile)
1650-1580	N-H bend (Amino)
1600-1450	C=C stretch (Aromatic)

Table 4: Mass Spectrometry Data

m/z Ratio	Ion Identity
158.00	[M+H] ⁺ (Protonated Molecule)

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)[[1](#)]

Experimental Protocols

Detailed experimental protocols for the acquisition of the above data are not available in a single source. However, the following outlines standard methodologies for obtaining such spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small quantity of 4-Amino-5-methylisophthalonitrile is dissolved in a deuterated solvent, such as DMSO-d₆, in an NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

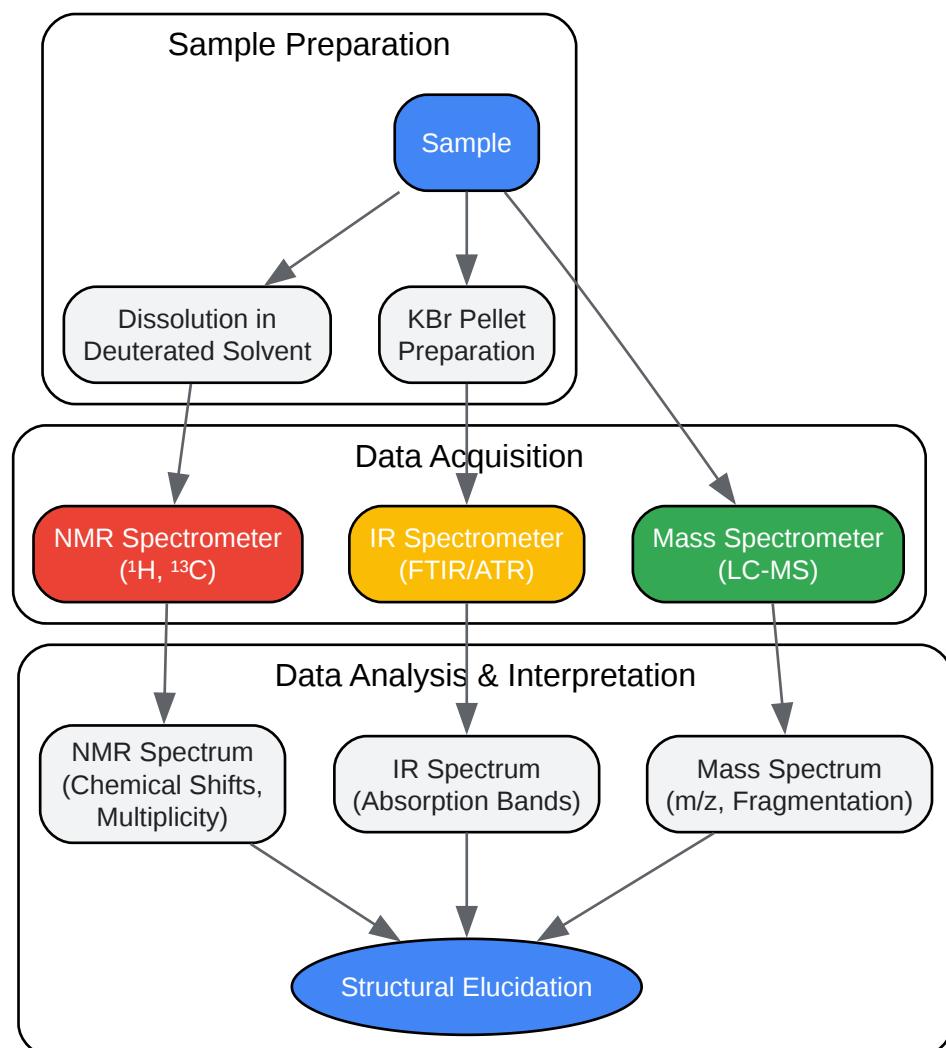
- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the standard mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). A background spectrum is recorded and subtracted from the sample spectrum.
- Data Analysis: The absorption bands in the spectrum are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

- Sample Introduction: For LC-MS, the sample is first dissolved in a suitable solvent and injected into a liquid chromatograph to separate it from any impurities. The eluent from the LC is then introduced into the mass spectrometer.
- Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is used to generate gas-phase ions of the analyte with minimal fragmentation. The protonated molecule $[\text{M}+\text{H}]^+$ is commonly observed.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. 4-Amino-5-methylisophthalonitrile | 98589-70-9 | Benchchem [benchchem.com]

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